molecular formula C8H3ClF4O B064399 4-Fluoro-2-(trifluoromethyl)benzoyl chloride CAS No. 189807-21-4

4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Cat. No. B064399
M. Wt: 226.55 g/mol
InChI Key: OEYHURRIOWWRMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

"4-Fluoro-2-(trifluoromethyl)benzoyl chloride" is synthesized through various chemical pathways. One common method involves the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides, leading to the creation of fluorinated compounds. This process showcases the unique electrophilic reactivity afforded by the fluorine atoms at the β-position of the enamide moiety, enabling the synthesis of complex fluorinated structures (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of "4-Fluoro-2-(trifluoromethyl)benzoyl chloride" includes a benzoyl group substituted with fluorine and trifluoromethyl groups. This arrangement impacts the compound's electrophilic reactivity and stability, making it a valuable intermediate for further chemical transformations. The fluorine atoms significantly influence the molecule's electronic properties, enhancing its reactivity towards nucleophiles.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cyclocondensation reactions with 2-amino-N-heterocycles to form quinazolinones. The presence of the fluorine atoms influences the reactivity, allowing for the synthesis of compounds with potential pharmaceutical applications (Deetz et al., 2001). Additionally, its reaction with oxygen nucleophiles showcases its versatility as a building block for synthesizing heterocyclic compounds.

Scientific Research Applications

“4-Fluoro-2-(trifluoromethyl)benzoyl chloride” is a specialized chemical compound used as a raw material and intermediate in organic synthesis . Here are some potential applications based on the information available:

  • Pharmaceuticals : This compound may be used in the synthesis of pharmaceuticals . The specific drugs or classes of drugs it contributes to are not specified in the available sources.

  • Agrochemicals : It may also be used in the production of agrochemicals . Agrochemicals include a wide range of substances used in agriculture, such as pesticides, fertilizers, and plant growth regulators.

  • Dyestuff : The compound could be used in the production of dyestuffs . Dyestuffs are substances used to impart color to a variety of materials, including textiles, paper, and leather.

  • Fluorinated Building Blocks : It is listed as a fluorinated building block , which suggests it may be used in the synthesis of other fluorinated compounds. Fluorinated compounds have many applications, including in pharmaceuticals, agrochemicals, and materials science.

  • Food, Drug, Pesticide or Biocidal Product Use : It’s mentioned in a safety data sheet that this compound could potentially be used in food, drug, pesticide or biocidal product use .

  • Chemical Synthesis : It may be used in general chemical synthesis . This could involve a wide range of potential applications, depending on the specific reactions and products involved.

“4-Fluoro-2-(trifluoromethyl)benzoyl chloride” is a specialized chemical compound used as a raw material and intermediate in organic synthesis . Here are some potential applications based on the information available:

  • Pharmaceuticals : This compound may be used in the synthesis of pharmaceuticals . The specific drugs or classes of drugs it contributes to are not specified in the available sources.

  • Agrochemicals : It may also be used in the production of agrochemicals . Agrochemicals include a wide range of substances used in agriculture, such as pesticides, fertilizers, and plant growth regulators.

  • Dyestuff : The compound could be used in the production of dyestuffs . Dyestuffs are substances used to impart color to a variety of materials, including textiles, paper, and leather.

  • Fluorinated Building Blocks : It is listed as a fluorinated building block , which suggests it may be used in the synthesis of other fluorinated compounds. Fluorinated compounds have many applications, including in pharmaceuticals, agrochemicals, and materials science.

  • Food, Drug, Pesticide or Biocidal Product Use : It’s mentioned in a safety data sheet that this compound could potentially be used in food, drug, pesticide or biocidal product use .

  • Chemical Synthesis : It may be used in general chemical synthesis . This could involve a wide range of potential applications, depending on the specific reactions and products involved.

Safety And Hazards

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs .

properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYHURRIOWWRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345581
Record name 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzoyl chloride

CAS RN

189807-21-4
Record name 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-trifluoromethyl-4-fluorobenzoic acid (16.85 g, 81 mmol) in dichloromethane (150 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (8.5 mL, 97.4 mmol). After the gas evolution subsided, the reaction mixture was refluxed for an additional 10 minutes, and then evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
Quantity
16.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Guo, KH Hong, Y Lv, Y Ding, C Li… - Journal of Chemical …, 2017 - journals.sagepub.com
Taladegib (LY-2940680), a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(…
Number of citations: 4 journals.sagepub.com
G Jin, A Sivaraman, K Lee - Archives of Pharmacal Research, 2017 - Springer
The sonic hedgehog (Shh) signaling pathway is a major regulator of tissue polarity, as well as cell migration, proliferation, and differentiation throughout embryonic development. The …
Number of citations: 20 link.springer.com
A Pepe, M Pamment, YS Kim, S Lee… - Journal of medicinal …, 2013 - ACS Publications
A library of 3-hydroxy-2,3-dihydropyridones was synthesized, and their activities as antiandrogens were tested in the human prostate cancer cell line LNCaP. Structure–activity …
Number of citations: 32 pubs.acs.org
RT Jacobs, JJ Plattner, B Nare, SA Wring… - Future medicinal …, 2011 - Future Science
Human African trypanosomiasis, caused by the kinetoplastid parasite Trypanosoma brucei, affects thousands of people across sub-Saharan Africa, and is fatal if left untreated. …
Number of citations: 97 www.future-science.com

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